1-(1-benzothien-3-yl)-2-(4-morpholinyl)ethanol
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Overview
Description
1-(1-benzothien-3-yl)-2-(4-morpholinyl)ethanol is a chemical compound that features a benzothiophene ring, a morpholine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothien-3-yl)-2-(4-morpholinyl)ethanol typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the desired compound under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzothien-3-yl)-2-(4-morpholinyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the benzothiophene ring.
Substitution: Substitution reactions can occur at the morpholine ring or the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-(1-benzothien-3-yl)-2-(4-morpholinyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzothien-3-yl)-2-(4-morpholinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s benzothiophene ring can mimic certain biological molecules, allowing it to interact with enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophen-3-yl(phenyl)methanone
- 1,2-Bis(2-alkyl-1-benzothiophen-3-yl)perfluorocyclopentene
- 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine
Uniqueness
1-(1-benzothien-3-yl)-2-(4-morpholinyl)ethanol is unique due to its combination of a benzothiophene ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds .
Properties
Molecular Formula |
C14H17NO2S |
---|---|
Molecular Weight |
263.36g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-morpholin-4-ylethanol |
InChI |
InChI=1S/C14H17NO2S/c16-13(9-15-5-7-17-8-6-15)12-10-18-14-4-2-1-3-11(12)14/h1-4,10,13,16H,5-9H2 |
InChI Key |
GDJPFXNCRRFWRR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(C2=CSC3=CC=CC=C32)O |
Canonical SMILES |
C1COCCN1CC(C2=CSC3=CC=CC=C32)O |
Origin of Product |
United States |
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